molecular formula C7H18Cl2N2 B6175526 (2R)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride CAS No. 2763741-24-6

(2R)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride

Cat. No.: B6175526
CAS No.: 2763741-24-6
M. Wt: 201.1
InChI Key:
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Description

(2R)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is a chemical compound with a pyrrolidine ring attached to a propan-1-amine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride typically involves the reaction of pyrrolidine with a suitable propan-1-amine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to various purification steps, including distillation and recrystallization, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides and hydroxyl derivatives.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2R)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Medicine: As a potential therapeutic agent in the treatment of neurological disorders.

    Industry: In the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride: A stereoisomer with similar chemical properties but different biological activity.

    1-(pyrrolidin-1-yl)propan-2-amine: A structural isomer with a different arrangement of the pyrrolidine ring and amine group.

Uniqueness

(2R)-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity compared to its isomers and structural analogs.

Properties

CAS No.

2763741-24-6

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.1

Purity

95

Origin of Product

United States

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